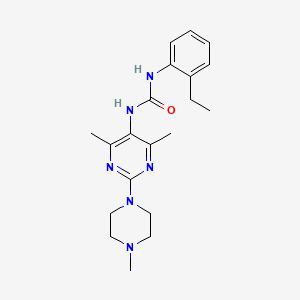![molecular formula C13H10F3N3O2 B2506576 2-cyano-N'-[(1E)-4,4,4-trifluoro-3-oxo-1-phenylbutylidene]acetohydrazide CAS No. 477862-81-0](/img/structure/B2506576.png)
2-cyano-N'-[(1E)-4,4,4-trifluoro-3-oxo-1-phenylbutylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-N’-[(1E)-4,4,4-trifluoro-3-oxo-1-phenylbutylidene]acetohydrazide is a chemical compound with the molecular formula C13H10F3N3O2 and a molecular weight of 297.24 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group, a cyano group, and a hydrazide moiety. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of 2-cyano-N’-[(1E)-4,4,4-trifluoro-3-oxo-1-phenylbutylidene]acetohydrazide typically involves the reaction of cyanoacetic acid hydrazide with an appropriate aldehyde or ketone under acidic or basic conditions . The reaction conditions may vary depending on the desired yield and purity of the product. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.
Análisis De Reacciones Químicas
2-cyano-N’-[(1E)-4,4,4-trifluoro-3-oxo-1-phenylbutylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Aplicaciones Científicas De Investigación
2-cyano-N’-[(1E)-4,4,4-trifluoro-3-oxo-1-phenylbutylidene]acetohydrazide is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-cyano-N’-[(1E)-4,4,4-trifluoro-3-oxo-1-phenylbutylidene]acetohydrazide involves its interaction with various molecular targets. The cyano and trifluoromethyl groups play a crucial role in its reactivity and biological activity. The compound can form hydrogen bonds and interact with enzymes and receptors, leading to its observed effects .
Comparación Con Compuestos Similares
2-cyano-N’-[(1E)-4,4,4-trifluoro-3-oxo-1-phenylbutylidene]acetohydrazide can be compared with other similar compounds, such as:
- 2-cyano-N’-[(1E)-4,4,4-trifluoro-3-oxo-1-phenylbutylidene]acetohydrazide
- 2-cyano-N’-[(1E)-4,4,4-trifluoro-3-oxo-1-phenylbutylidene]acetohydrazide
- 2-cyano-N’-[(1E)-4,4,4-trifluoro-3-oxo-1-phenylbutylidene]acetohydrazide These compounds share similar structural features but differ in their specific functional groups and reactivity. The presence of the trifluoromethyl group in 2-cyano-N’-[(1E)-4,4,4-trifluoro-3-oxo-1-phenylbutylidene]acetohydrazide makes it unique and contributes to its distinct chemical and biological properties .
Propiedades
Número CAS |
477862-81-0 |
|---|---|
Fórmula molecular |
C13H10F3N3O2 |
Peso molecular |
297.23 g/mol |
Nombre IUPAC |
2-cyano-N-[(4,4,4-trifluoro-3-oxo-1-phenylbutylidene)amino]acetamide |
InChI |
InChI=1S/C13H10F3N3O2/c14-13(15,16)11(20)8-10(9-4-2-1-3-5-9)18-19-12(21)6-7-17/h1-5H,6,8H2,(H,19,21) |
Clave InChI |
VFHMFYCKJAIAOI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=NNC(=O)CC#N)CC(=O)C(F)(F)F |
SMILES canónico |
C1=CC=C(C=C1)C(=NNC(=O)CC#N)CC(=O)C(F)(F)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(3-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2506494.png)



![N'-(3-fluoro-4-methylphenyl)-N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2506501.png)

![N-[(2-Chlorophenyl)methyl]-5-fluoro-4-methylpyridine-2-carboxamide](/img/structure/B2506504.png)

![(5-Chloro-6-hydroxypyridin-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2506508.png)

![3-(3-chloro-4-methylphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2506512.png)
![3-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2506514.png)

